

Technical Guide: Spectroscopic Analysis of Bromomethoxypyridine Derivatives

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Compound of Interest

Compound Name: **5-Bromo-2-methoxypyridin-3-ol**

Cat. No.: **B594985**

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To: Researchers, Scientists, and Drug Development Professionals

Subject: Spectroscopic Data and Analysis of **5-Bromo-2-methoxypyridin-3-ol** and Related Compounds

Disclaimer: Direct spectroscopic data for the target compound, **5-Bromo-2-methoxypyridin-3-ol**, is not readily available in the public domain. This document provides a comprehensive analysis of a closely related isomer, 2-Bromo-3-methoxypyridine, for which spectroscopic data has been published. This information can serve as a valuable reference for the spectroscopic characterization of similar bromomethoxypyridine derivatives.

Spectroscopic Data for 2-Bromo-3-methoxypyridine

The following tables summarize the key spectroscopic data for 2-Bromo-3-methoxypyridine, a structural isomer of the requested compound. This data is crucial for the structural elucidation and characterization of this class of compounds.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.12	d	4.7	H-6
7.25	dd	4.7, 8.4	H-4
7.08	d	8.4	H-5
3.95	s	-	-OCH ₃

Table 2: ^{13}C NMR Spectroscopic Data (100 MHz, CDCl_3)**[1]**

Chemical Shift (δ) ppm	Assignment
155.1	C-3
150.3	C-6
142.4	C-2
128.4	C-5
122.8	C-4
56.5	-OCH ₃

Table 3: Mass Spectrometry Data (Electron Ionization)[1]

m/z	Interpretation
187/189	$[\text{M}]^+$ (Molecular ion peak with bromine isotopes)
158/160	$[\text{M}-\text{CHO}]^+$
146/148	$[\text{M}-\text{CH}_3-\text{CO}]^+$
108	$[\text{M}-\text{Br}]^+$
78	Pyridine fragment

Experimental Protocols for Spectroscopic Analysis

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These methodologies are standard practices in chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

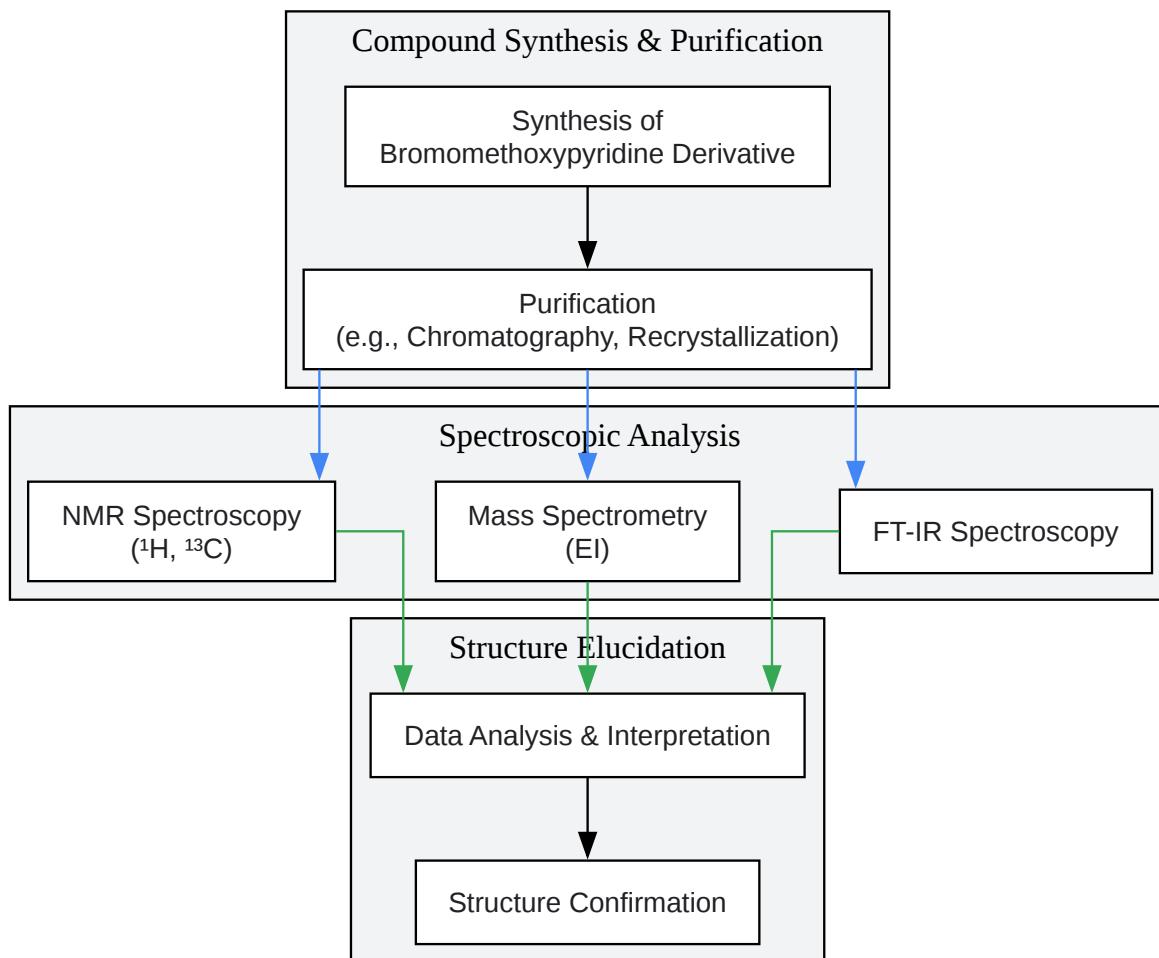
- Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Utilize a 400 MHz (for ^1H NMR) or 100 MHz (for ^{13}C NMR) spectrometer.
- Data Acquisition:
 - For ^1H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, acquire the spectrum with complete proton decoupling.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization: Employ Electron Ionization (EI) at 70 eV.
- Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and significant fragment ions.[\[1\]](#)
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The presence of bromine isotopes ($^{79}\text{Br}/^{81}\text{Br}$) will result in characteristic isotopic patterns for ions containing this atom.[\[1\]](#)

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a small organic molecule.



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References

- 1. benchchem.com [benchchem.com]

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